2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” can be represented by the SMILES stringCON(C)C(=O)c1ccccc1
. The molecular weight of the compound is 360.413.
Scientific Research Applications
Corrosion Inhibition
N-Phenyl-benzamide derivatives, which include methoxy substituents like in the specified compound, demonstrate significant inhibition efficiency for mild steel acidic corrosion. The presence of the methoxy group enhances inhibition efficiency (Mishra et al., 2018).
Catalytic Decomposition
Benzamide derivatives, when substituted with methoxy groups, are involved in the catalytic decomposition of benzoylthioureas into benzamides under solvent-free conditions. This process is significant in synthetic chemistry (Nahakpam et al., 2015).
Neuroleptic Drugs
The methoxybenzamide structure is a feature in neuroleptic substituted benzamide drugs, showing promise in the development of medications for neurological disorders (van de Waterbeemd & Testa, 1983).
Melanoma Imaging and Therapy
Radioiodinated N-(dialkylaminoalkyl)benzamides, with methoxy groups, show high melanoma uptake and potential in melanoma imaging and therapy (Eisenhut et al., 2000).
Antipsychotic Properties
Studies on benzamides like 2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide show significant antidopaminergic properties, indicating potential applications in antipsychotic medications (Högberg et al., 1990).
Antimicrobial and Antioxidant Activities
Benzamides with methoxy substitutions demonstrate antimicrobial and antioxidant activities, indicating potential in developing new therapeutic agents (Yang et al., 2015).
Poly(ADP-ribose) Synthetase Inhibition
Certain benzamides, particularly those with methoxy substitutions, have shown inhibitory effects on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes (Purnell & Whish, 1980).
Safety And Hazards
While specific safety and hazard information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds like N-Methoxy-N-methylbenzamide are classified as combustible liquids. They have a flash point of 235.4 °F (closed cup) and are recommended to be stored locked up .
properties
IUPAC Name |
2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAJHKSGYJSZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide |
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